molecular formula C23H25N3O5S B3313297 N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 946357-77-3

N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B3313297
CAS No.: 946357-77-3
M. Wt: 455.5 g/mol
InChI Key: LHSUVGXIKJWTNF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenethyl carbamoyl methyl group at position 4 and a 4-methoxybenzamide moiety at position 2. Its structural complexity arises from the integration of methoxy-substituted aromatic systems, a thiazole heterocycle, and carbamoyl linkages.

Properties

IUPAC Name

N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-29-18-7-5-16(6-8-18)22(28)26-23-25-17(14-32-23)13-21(27)24-11-10-15-4-9-19(30-2)20(12-15)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSUVGXIKJWTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiazole intermediate.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.

    Final Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide under conditions that promote amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups, where nucleophiles like amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Amines, thiols

Scientific Research Applications

N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related benzamide-thiazole/thiadiazole derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Spectral Features (IR/NMR) Biological Relevance (Inferred) Reference ID
Target Compound 1,3-Thiazole - 4-Methoxybenzamide
- 3,4-Dimethoxyphenethyl carbamoyl methyl
Likely involves carbamoylation of thiazole intermediates (similar to ) Expected ν(C=O) ~1660–1680 cm⁻¹ (benzamide); δ(OCH₃) ~3.8–4.0 ppm (¹H-NMR) Potential antifungal/antimicrobial (analogous to ) N/A
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide () 1,3-Thiazole - Diethylsulfamoyl benzamide
- 4-Chlorophenyl
Sulfamoyl introduction via sulfonation; chlorophenyl addition via cyclization ν(SO₂) ~1150–1250 cm⁻¹; δ(Cl) aromatic signals at ~7.4–7.6 ppm (¹H-NMR) Sulfonamide groups may enhance enzyme inhibition
N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-nitrobenzamide () 1,3-Thiazole - 4-Methoxyphenyl
- Nitrobenzamide carbamothioyl
Carbamothioylation using thiourea precursors ν(NO₂) ~1520 cm⁻¹; ν(C=S) ~1250 cm⁻¹; δ(OCH₃) ~3.8 ppm (¹H-NMR) Nitro group may confer redox-mediated cytotoxicity
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide () 1,3-Thiazole - Bis(2-methoxyethyl)sulfamoyl
- 3,4-Dimethoxyphenyl
Multi-step sulfamoylation and coupling reactions ν(SO₂) ~1150–1250 cm⁻¹; multiple OCH₃ signals at ~3.3–3.8 ppm (¹H-NMR) Enhanced solubility due to methoxyethyl groups
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () 1,3,4-Thiadiazole - 4-Chlorobenzylidene
- 4-Methylphenyl
Condensation of thiosemicarbazides with aldehydes ν(C=N) ~1600 cm⁻¹; δ(Cl) aromatic signals at ~7.5 ppm (¹H-NMR) Broad-spectrum insecticidal/fungicidal activity
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () 1,3-Thiazolidinone - 4-Chlorophenyl
- Benzothiazole-3-carboxamide
Cyclocondensation of thioureas with α-haloacetates ν(C=O) ~1680 cm⁻¹ (thiazolidinone); δ(Cl) aromatic signals at ~7.3 ppm (¹H-NMR) Anticancer potential (analogous to )

Key Observations:

Structural Variations :

  • Methoxy vs. Halo-Substituents : The target compound’s 3,4-dimethoxy groups may enhance electron-donating effects compared to chloro- or nitro-substituted analogs, influencing receptor binding and metabolic stability .
  • Thiazole vs. Thiadiazole : Thiadiazoles (e.g., ) exhibit distinct bioactivity profiles due to additional nitrogen and sulfur atoms, often associated with higher electronegativity and redox activity .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise carbamoylation steps, similar to ’s protocols for triazole-thiones . Lower yields in analogs like 4i (37%, ) highlight challenges in sterically hindered substitutions .

Spectroscopic Trends :

  • Methoxy groups consistently show δ ~3.8–4.0 ppm in ¹H-NMR, while chloro substituents appear downfield (~7.4–7.6 ppm). IR spectra confirm functional groups (e.g., ν(C=O) ~1660–1680 cm⁻¹ in benzamides) .

Biological Implications :

  • Methoxy-rich compounds (e.g., , target compound) may exhibit improved pharmacokinetics but reduced potency compared to electron-withdrawing substituents (e.g., nitro in ) .

Biological Activity

N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thiazole ring : Imparts biological activity.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Carbamoyl and methoxybenzamide moieties : Contributes to its pharmacological profile.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK/ERK pathway.
  • Case Study : A derivative demonstrated effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity (e.g., IC50 values < 10 µM in certain studies) .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Broad-spectrum efficacy : Similar benzamide derivatives have been tested against a range of bacteria and fungi, exhibiting inhibitory effects.
  • Research Findings : A study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with cellular receptors that mediate growth signals.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may lead to cell death in malignant cells.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant anticancer activity with IC50 < 10 µM against various cancer cell lines.
Study 2Showed antimicrobial activity with MIC values between 32 - 128 µg/mL against S. aureus and E. coli.
Study 3Investigated the mechanism of action through MAPK/ERK pathway modulation leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

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